4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
Overview
Description
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid is a complex organic compound with a molecular formula of C20H19N3O4 . This compound is notable for its unique structure, which includes an oxadiazole ring, a benzoic acid moiety, and a methylbenzoyl group. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Methylbenzoyl Group: The methylbenzoyl group is introduced via an acylation reaction, often using methylbenzoyl chloride in the presence of a base such as pyridine.
Coupling with Benzoic Acid: The final step involves coupling the oxadiazole intermediate with benzoic acid or its derivatives, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-{2-[Methyl(4-methylbenzoyl)amino]ethyl}-1,2,4-oxadiazol-5-yl)benzoic acid
- 2-Methyl-4-(2-methylbenzamido)benzoic acid
- 2-Methyl-4-[(2-methylbenzoyl)amino]benzoic acid
Uniqueness
This compound is unique due to its specific structural features, such as the oxadiazole ring and the combination of functional groups. This uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in scientific research.
Properties
IUPAC Name |
4-[3-[2-[methyl-(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-13-3-5-15(6-4-13)19(24)23(2)12-11-17-21-18(27-22-17)14-7-9-16(10-8-14)20(25)26/h3-10H,11-12H2,1-2H3,(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKINFVRLFWZGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)CCC2=NOC(=N2)C3=CC=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701132170 | |
Record name | Benzoic acid, 4-[3-[2-[methyl(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142210-25-0 | |
Record name | Benzoic acid, 4-[3-[2-[methyl(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142210-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-[3-[2-[methyl(4-methylbenzoyl)amino]ethyl]-1,2,4-oxadiazol-5-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701132170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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